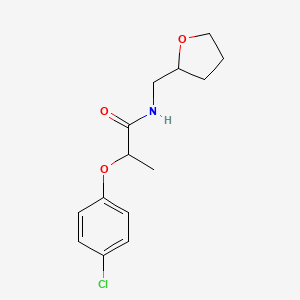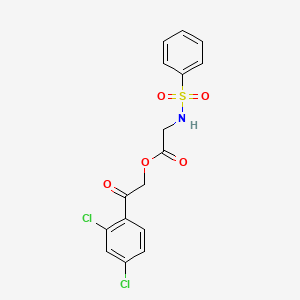![molecular formula C14H18N2O4S B3938212 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B3938212.png)
2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide
Overview
Description
2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has garnered significant attention in scientific research due to its diverse range of applications. This compound is commonly used in the field of medicinal chemistry due to its potential therapeutic effects. The purpose of
Mechanism of Action
The mechanism of action of 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and proteins that are involved in the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has several biochemical and physiological effects. This compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to reduce the production of reactive oxygen species (ROS), which can cause cellular damage. Furthermore, this compound has been shown to reduce the production of pro-inflammatory cytokines, which can contribute to the development of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments is its high purity and yield. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for the study of 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide. One potential direction is the development of more potent derivatives of this compound for use in cancer treatment. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of inflammatory diseases. Furthermore, the potential toxicity of this compound needs to be further studied to ensure its safety for use in humans.
Conclusion:
In conclusion, 2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has significant potential in the field of medicinal chemistry. This compound has been extensively studied for its potential therapeutic effects in cancer and inflammatory diseases. The synthesis method for this compound is complex but yields a high purity product. While this compound has several advantages for use in lab experiments, its potential toxicity needs to be further studied. There are several future directions for the study of this compound, including the development of more potent derivatives and further understanding of its mechanism of action.
Scientific Research Applications
2-[(4-nitrobenzyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide has been extensively studied for its potential therapeutic effects in various diseases. One of the most significant applications of this compound is in the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties and can inhibit the growth of cancer cells. Additionally, this compound has been studied for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4S/c17-14(15-8-13-2-1-7-20-13)10-21-9-11-3-5-12(6-4-11)16(18)19/h3-6,13H,1-2,7-10H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEECDHCTYWCTSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6487007 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-tert-butyl-2-[(2-fluorobenzoyl)amino]-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3938158.png)
![4-{[4-(dimethylamino)benzylidene]amino}-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3938166.png)
![5-(4-chlorophenyl)-2,2-dimethyl-2,3,5,6-tetrahydro-4H-benzo[f]pyrano[3,2-c]quinolin-4-one](/img/structure/B3938172.png)
![5-(2-furyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B3938177.png)
![1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methyl-N-({1-[2-(2-methylphenyl)ethyl]piperidin-3-yl}methyl)methanamine](/img/structure/B3938180.png)
![N-[2-methyl-4-({[(3,4,5-triethoxybenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3938190.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B3938207.png)


![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-propoxybenzamide](/img/structure/B3938235.png)
![2-[(5,6-diphenyl-1,2,4-triazin-3-yl)thio]-N-2-naphthylacetamide](/img/structure/B3938241.png)